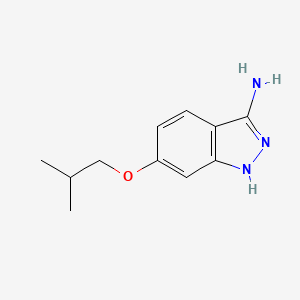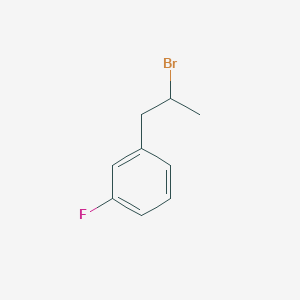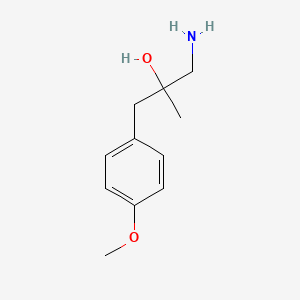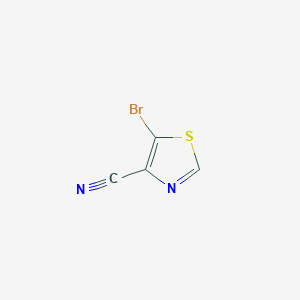
6-异丁氧基-1H-吲唑-3-胺
描述
6-Isobutoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole compounds are an important part of many natural products and marketed drugs . They have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用
HIV-1 衣壳抑制
6-异丁氧基-1H-吲唑-3-胺: 是合成Lenacapavir 的关键中间体,Lenacapavir 是一种有效的衣壳抑制剂,用于治疗 HIV-1 感染。 该化合物能够干扰病毒的衣壳结构,使其在抗逆转录病毒疗法的开发中具有不可估量的价值 .
阿尔茨海默病治疗
吲唑部分是 6-异丁氧基-1H-吲唑-3-胺 结构的一部分,存在于针对糖原合成酶激酶 3β 的抑制剂中。 这种酶与阿尔茨海默病有关,抑制剂可以潜在地改变该疾病的进展 .
缺铁治疗
吲唑化合物已被开发为治疗缺铁的潜在治疗方法。 结构相似性表明,6-异丁氧基-1H-吲唑-3-胺 可以作为设计治疗该疾病药物的前体或模型化合物 .
抗肿瘤活性
1H-吲唑-3-胺 的衍生物在抑制肿瘤生长方面显示出巨大的前景。 它们已针对各种癌细胞系进行了测试,包括肺癌、慢性粒细胞白血病、前列腺癌和肝癌细胞,这表明 6-异丁氧基-1H-吲唑-3-胺 在癌症研究中的潜力 .
诱导细胞凋亡
已知一些吲唑衍生物会在癌细胞中诱导细胞凋亡。它们可以影响细胞周期调节并促进细胞死亡,这是癌症治疗中的一种理想效果。 6-异丁氧基-1H-吲唑-3-胺 的结构框架可用于探索新的抗癌药物 .
p53/MDM2 通路抑制
p53/MDM2 通路在调节细胞周期和细胞凋亡方面至关重要。 已发现吲唑衍生物能够抑制该通路,这表明 6-异丁氧基-1H-吲唑-3-胺 可以作为开发靶向该通路的全新抗癌药物的支架 .
作用机制
Target of Action
The primary target of the compound 6-Isobutoxy-1H-indazol-3-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the immune response . IDO1 is involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This metabolic pathway is a key regulator of immune response and is often exploited by cancer cells to evade immune surveillance .
Mode of Action
6-Isobutoxy-1H-indazol-3-amine interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the normal metabolic pathway of tryptophan into kynurenine, thereby affecting the immune response. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
The inhibition of IDO1 by 6-Isobutoxy-1H-indazol-3-amine affects the tryptophan-kynurenine pathway . This disruption can lead to a decrease in the production of kynurenine and its downstream metabolites, which have been associated with immunosuppression. Therefore, the inhibition of IDO1 can potentially enhance the immune response against cancer cells .
Result of Action
The molecular and cellular effects of 6-Isobutoxy-1H-indazol-3-amine’s action primarily involve the modulation of the immune response. By inhibiting IDO1, this compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells . In vitro studies have shown that 6-Isobutoxy-1H-indazol-3-amine exhibits potent anti-proliferative activity against various human cancer cell lines .
生化分析
Biochemical Properties
6-Isobutoxy-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism The compound interacts with the heme group of IDO1, leading to the suppression of its enzymatic activity .
Cellular Effects
6-Isobutoxy-1H-indazol-3-amine exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . This compound also promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, 6-Isobutoxy-1H-indazol-3-amine influences cell signaling pathways, including the p53/MDM2 pathway, which plays a crucial role in regulating cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-Isobutoxy-1H-indazol-3-amine involves its binding interactions with biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and leading to the accumulation of tryptophan and a decrease in kynurenine levels . This inhibition results in the suppression of immune tolerance mechanisms, thereby enhancing anti-tumor immune responses. Furthermore, 6-Isobutoxy-1H-indazol-3-amine has been shown to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Isobutoxy-1H-indazol-3-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-Isobutoxy-1H-indazol-3-amine can lead to sustained inhibition of IDO1 activity and prolonged anti-proliferative effects in cancer cells . The compound’s efficacy may decrease over time due to potential adaptive responses in cells.
Dosage Effects in Animal Models
The effects of 6-Isobutoxy-1H-indazol-3-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO1 activity and enhances anti-tumor immune responses without causing significant toxicity . At higher doses, 6-Isobutoxy-1H-indazol-3-amine may exhibit toxic effects, including hepatotoxicity and immunosuppression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Isobutoxy-1H-indazol-3-amine is involved in metabolic pathways related to tryptophan metabolism. By inhibiting IDO1, the compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . This modulation of metabolic flux can have downstream effects on cellular metabolism and immune responses. Additionally, 6-Isobutoxy-1H-indazol-3-amine may interact with other enzymes and cofactors involved in tryptophan metabolism, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, 6-Isobutoxy-1H-indazol-3-amine is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, 6-Isobutoxy-1H-indazol-3-amine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues may also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 6-Isobutoxy-1H-indazol-3-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments. The presence of 6-Isobutoxy-1H-indazol-3-amine in the nucleus suggests its potential involvement in regulating gene expression and other nuclear processes .
属性
IUPAC Name |
6-(2-methylpropoxy)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPXNGTRRZRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)
![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)




![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)



![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)

